

D-Valinamide Hydrochloride: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Valinamide hydrochloride*

Cat. No.: B588860

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Valinamide hydrochloride, the hydrochloride salt of the D-enantiomer of valinamide, is a chiral building block with applications in synthetic organic chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties and structural features. Key physicochemical data is presented in a structured format for clarity. While detailed experimental protocols for its synthesis and analysis are not extensively available in the public domain, this guide consolidates the known information to serve as a valuable resource.

Chemical Structure and Identification

D-Valinamide hydrochloride is the hydrochloride salt of (R)-2-amino-3-methylbutanamide. The presence of the chiral center at the alpha-carbon makes it a valuable starting material for the synthesis of enantiomerically pure compounds.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(2R)-2-amino-3-methylbutanamide;hydrochloride [1]
Synonyms	(R)-2-Amino-3-methylbutanamide hydrochloride, D-Val-NH ₂ ·HCl [2] [3]
CAS Number	133170-58-8 [2] [4]
Molecular Formula	C ₅ H ₁₃ ClN ₂ O [5] [6] [7]
SMILES String	CC(C)--INVALID-LINK--C(=O)N.Cl [1]
InChI Key	XFCNYSGKNAWXFL-WCCKRBBISA-N [4]

Diagram 1: Chemical Structure of **D-Valinamide Hydrochloride**

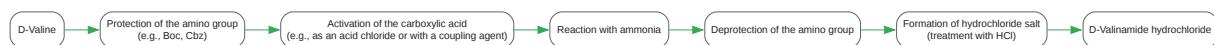
Caption: 2D structure of **D-Valinamide hydrochloride**.

Physicochemical Properties

The physicochemical properties of **D-Valinamide hydrochloride** are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	152.62 g/mol [2][5][6]
Appearance	White or off-white crystalline powder.[3]
Melting Point	261-270 °C[3]
Boiling Point	Data not available
Solubility	Soluble in water. Data for other solvents is not readily available.
pKa	Data not available for the hydrochloride salt. The pKa of Valinamide is reported to be available in the IUPAC Dissociation Constants Dataset.[8]
Optical Rotation	$[\alpha]D = -26.0 \pm 2.0^\circ$ (c=1 in Water)[3]


Experimental Data and Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **D-Valinamide hydrochloride** are not widely reported in peer-reviewed literature. However, general approaches for the synthesis of amino acid amides can be inferred.

Synthesis

The synthesis of **D-Valinamide hydrochloride** would typically involve the amidation of a suitably protected D-valine derivative, followed by deprotection. A potential synthetic workflow is outlined below.

Diagram 2: General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route for **D-Valinamide hydrochloride**.

Purification

Purification of **D-Valinamide hydrochloride** would likely be achieved by recrystallization from a suitable solvent system to yield a product of high purity. The choice of solvent would depend on the solubility profile of the compound and any impurities.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of **D-Valinamide hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show characteristic peaks for the protons of the isobutyl group, the α -proton, and the amide and amine protons. The integration of these peaks would correspond to the number of protons in each environment.
 - ^{13}C NMR: Would display distinct signals for the carbonyl carbon, the α -carbon, the β -carbon, and the two methyl carbons of the isobutyl group.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and C-H stretches of the alkyl groups.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (D-valinamide) and provide information on its fragmentation pattern.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities of **D-Valinamide hydrochloride** or its involvement in any signaling pathways. Its primary utility is as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological activity.

Conclusion

D-Valinamide hydrochloride is a well-defined chemical entity with established structural and basic physicochemical properties. While its primary role is in synthetic chemistry, the lack of

detailed public information on its synthesis, comprehensive analytical data, and biological activity highlights areas for potential future research. This guide provides a foundational understanding of this compound for professionals in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Valinamide hydrochloride | LGC Standards [lgcstandards.com]
- 2. AC-D-VAL-OH(17916-88-0) 13C NMR spectrum [chemicalbook.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. scbt.com [scbt.com]
- 5. hmdb.ca [hmdb.ca]
- 6. hmdb.ca [hmdb.ca]
- 7. L-Valinamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Valinamide Hydrochloride: A Technical Overview of its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b588860#d-valinamide-hydrochloride-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com